N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-b]pyridazine core, a thiophene ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group at the 6-position. The next step involves the attachment of the 2-methylphenyl group to the 5-position of the imidazo[1,2-b]pyridazine ring. Finally, the thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N-(5-(6-hydroxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide.
Reduction: Formation of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the imidazo[1,2-b]pyridazine and thiophene-sulfonamide moieties.
Bromomethyl methyl ether: Contains a methoxy group but differs significantly in structure and reactivity.
tert-Butylamine: An aliphatic amine with different functional groups and applications.
Uniqueness
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is unique due to its combination of an imidazo[1,2-b]pyridazine core, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-12-5-6-13(10-14(12)21-27(23,24)18-4-3-9-26-18)15-11-22-16(19-15)7-8-17(20-22)25-2/h3-11,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQQLMKBDHNGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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